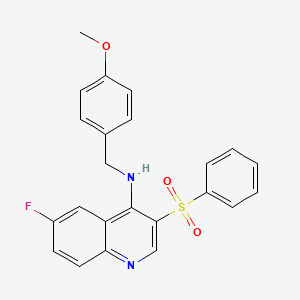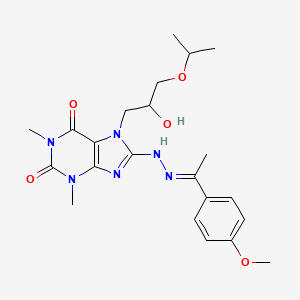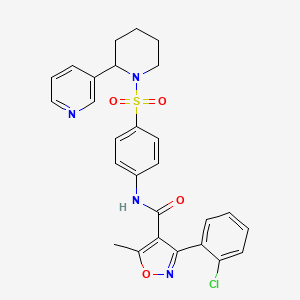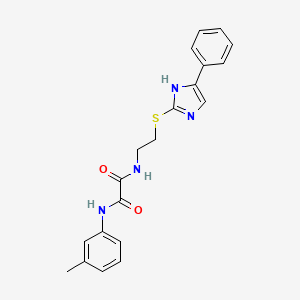![molecular formula C13H14Cl2N2 B2479305 {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride CAS No. 1519-07-9](/img/structure/B2479305.png)
{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1519-07-9. Its molecular weight is 269.17 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]aniline dihydrochloride . It is a salt with 2HCl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Fluoroionophores Development
- A series of fluoroionophores developed from diamine-salicylaldehyde derivatives demonstrated metal recognition capabilities. Specifically, certain derivatives showcased unique metal chelating properties, including response to Zn+2 and Cd+2, attributed to the pyridine moiety enabling metal-fluorophore complexation. These fluoroionophores were tested for cellular metal staining in fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).
Radiosynthesis for Nicotinic Acetylcholine Receptors Study
- The compound demonstrated high affinity for nicotinic acetylcholine receptors in in vitro binding assays, with potential as a tracer for positron emission tomography studies of nAChR (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).
Two-Photon Absorption Chromophores
- New multi-branched two-photon absorption chromophores containing styrylpyridyl moieties were synthesized. They exhibited significant two-photon absorption cross-sections and induced fluorescent wavelengths, indicating their potential as two-photon absorption fluorophores for photopolymerization applications (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Tian, Wang, & Chen, 2007).
Synthesis of Conjugated Alkenyl Pyridines
- 4-Alkylpyridines were converted to conjugated 1,1-disubstituted alkenyl pyridines, a process involving alkylidene dihydropyridine intermediates, highlighting a method for creating vinyl pyridines under mild conditions (Shivers, Tun, McLean, & Pigge, 2022).
Multi-Stimuli Responsive Fluorescence Switching
- A divinylanthracene derivative showcased multi-stimuli responsive fluorescence, including piezochromism and protonation effects. This study elucidated mechanisms within stimuli-responsive luminescent materials, suggesting potential applications in sensing and display devices (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).
Biomolecule Labeling with Two-Photon Absorbing Dyes
- Novel two-photon absorbing dyes were synthesized for biomolecule labeling. These dyes displayed significant two-photon absorption cross-sections and were proposed for tracking biomolecules using two-photon scanning microscopy (Xiao, Mei, Wang, Li, Qian, Yin, & Xu, 2011).
Synthesis of Pyridinyl-Pyrimidinamine Derivatives
- A method for synthesizing pyridinyl-4-pyrimidinamine derivatives was developed, offering potential avenues for creating new compounds with distinct properties (Mazik & Zieliński, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNUCKBYLPSO-SWSRPJROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)



![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)
![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)
![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)




![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)